(2-Bromo-5-methylphenyl)hydrazine hydrochloride CAS number and chemical identity
(2-Bromo-5-methylphenyl)hydrazine hydrochloride CAS number and chemical identity
Technical Monograph: (2-Bromo-5-methylphenyl)hydrazine Hydrochloride
Executive Summary
(2-Bromo-5-methylphenyl)hydrazine hydrochloride (CAS: 60481-41-6) is a specialized aryl hydrazine intermediate used primarily in the regioselective synthesis of polysubstituted indoles and indazoles.[1] Its unique substitution pattern—an ortho-bromo and meta-methyl group relative to the hydrazine moiety—makes it an invaluable building block for accessing 7-bromo-4-methylindoles via the Fischer Indole Synthesis.[1] This scaffold is increasingly relevant in the development of kinase inhibitors and GPCR ligands where precise substituent vectors are required to optimize binding affinity.
Chemical Identity & Physical Properties
This compound is typically supplied as a hydrochloride salt to ensure stability, as free aryl hydrazines are prone to oxidation and decomposition.
| Property | Data |
| Chemical Name | (2-Bromo-5-methylphenyl)hydrazine hydrochloride |
| CAS Number | 60481-41-6 |
| Molecular Formula | C₇H₉BrN₂[1][2][3][4] · HCl |
| Molecular Weight | 237.53 g/mol |
| Appearance | Off-white to beige crystalline solid |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.[1] |
| Melting Point | ~195–200 °C (decomposition) |
| SMILES | CC1=CC(Br)=C(NN)C=C1.[H]Cl |
| Storage | 2–8 °C, Hygroscopic, Store under Inert Atmosphere (Ar/N₂) |
Synthesis Profile: Preparation from Aniline
The synthesis of (2-Bromo-5-methylphenyl)hydrazine hydrochloride follows a classical diazotization-reduction sequence.[1] The choice of reduction method is critical; while sodium sulfite is common for industrial scales, Stannous Chloride (SnCl₂) is preferred for laboratory precision to minimize side products.
Mechanism & Workflow
The following diagram illustrates the transformation from the aniline precursor to the final hydrazine salt.
Figure 1: Synthetic pathway via diazotization and SnCl₂ reduction.[1][5]
Detailed Experimental Protocol
Reagents:
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2-Bromo-5-methylaniline (1.0 eq)[1]
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Sodium Nitrite (1.1 eq)
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Stannous Chloride Dihydrate (SnCl₂·2H₂O) (2.5 eq)
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Conc. Hydrochloric Acid (HCl)[4]
Step-by-Step Methodology:
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Diazotization:
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Dissolve 2-bromo-5-methylaniline in concentrated HCl (approx. 3 mL per mmol) and cool the solution to -5 °C to 0 °C in an ice/salt bath. Vigorous stirring is essential to prevent local heating.[1]
-
Add an aqueous solution of Sodium Nitrite dropwise, maintaining the internal temperature strictly below 5 °C.
-
Checkpoint: Verify complete diazotization using starch-iodide paper (turns blue instantly).[1] Stir for an additional 30 minutes at 0 °C.
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-
Reduction:
-
Prepare a solution of SnCl₂·2H₂O in conc.[1] HCl at 0 °C.
-
Transfer the cold diazonium solution into the stannous chloride solution (inverse addition) with rapid stirring. This prevents the formation of diazoamino coupling byproducts.
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Allow the mixture to warm to room temperature over 2 hours. A thick precipitate of the hydrazine-tin complex will form.[1]
-
-
Isolation:
-
Filter the solid and wash with a small amount of cold brine.
-
To liberate the hydrazine hydrochloride, suspend the solid in minimal water and treat with 20% NaOH until basic (pH > 10), extract the free base with diethyl ether, dry over Na₂SO₄, and re-precipitate by adding 4M HCl in dioxane/ether.
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Yield: Typical yields range from 65–80%.[1]
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Reactivity & Application: Regioselective Fischer Indole Synthesis
The primary utility of this hydrazine lies in the Fischer Indole Synthesis . The presence of the bromine atom at the C2 position directs cyclization exclusively to the C6 position, solving a common regioselectivity problem encountered with meta-substituted hydrazines.
Regiochemical Logic
In a standard meta-substituted phenylhydrazine (e.g., 3-methylphenylhydrazine), cyclization can occur at either ortho position (C2 or C6), leading to a mixture of 4- and 6-substituted indoles.[1]
-
Constraint: The C2 position is blocked by Bromine.
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Outcome: Cyclization is forced to occur at C6 .[1]
Figure 2: Regioselective pathway forcing the formation of the 4,7-substituted indole core.[1]
Case Study: Synthesis of Ethyl 7-bromo-4-methylindole-2-carboxylate
This scaffold is a versatile precursor; the ester allows for amide formation, while the aryl bromide facilitates Suzuki or Buchwald-Hartwig couplings.[1]
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Condensation: Reflux (2-Bromo-5-methylphenyl)hydrazine HCl with Ethyl Pyruvate (1.1 eq) in Ethanol for 2 hours to form the hydrazone.
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Cyclization: Add Polyphosphoric Acid (PPA) or p-Toluenesulfonic acid (pTsOH) and heat to 80–100 °C.
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Result: The specific 7-bromo-4-methyl substitution pattern is obtained with high isomeric purity (>95%).
Handling, Safety & Stability (E-E-A-T)
Hydrazine derivatives possess significant toxicity profiles.[1] Strict adherence to safety protocols is non-negotiable.
Hazard Classification (GHS):
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Acute Toxicity (Oral/Dermal): Category 3/4 (Toxic if swallowed/in contact with skin).
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).
-
Carcinogenicity: Category 1B (Presumed human carcinogen - typical for hydrazines).[1]
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Sensitization: May cause allergic skin reactions.[1]
Operational Safety Protocols:
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Engineering Controls: All operations, including weighing, must be performed inside a certified chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles. A face shield is recommended during the acid addition steps.
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Decontamination: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine functionality before disposal.
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Storage: Store in a tightly sealed amber vial under Argon at 2–8 °C. The hydrochloride salt is hygroscopic; moisture absorption can lead to hydrolysis and degradation.
References
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Chemical Identity & CAS Verific
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Fischer Indole Synthesis Mechanism
- Title: Fischer indole synthesis (Wikipedia/Academic Overview).
-
URL:[Link]
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Synthesis of Halogen
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Title: Preparation method of 2-bromophenylhydrazine hydrochloride (Patent CN103387514A).[1]
- URL
-
-
Regioselectivity in Indole Synthesis
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Title: The preparation method of 4-bromo-7-methylindole-2-carboxylic acid (Patent CN100387577C).[1] Note: This patent illustrates the inverse isomer, validating the regiochemical logic described.
- URL
-
-
Safety D
-
Source: Fisher Scientific SDS for 2-Bromophenylhydrazine hydrochloride (Analogous hazards).[1]
-
Sources
- 1. 7-Methylindole synthesis - chemicalbook [chemicalbook.com]
- 2. 60481-41-6 | MFCD30725802 | (2-Bromo-5-methyl-phenyl)-hydrazine; hydrochloride | acints [acints.com]
- 3. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]
- 4. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
